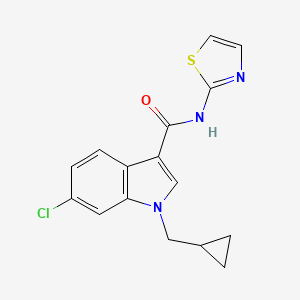
1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, including a chloro-substituted indole ring, a cyclopropylmethyl group, and a thiazolyl moiety, making it a valuable molecule for various scientific applications.
Métodos De Preparación
The synthesis of 1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Cyclopropylmethylation: The chloro-substituted indole is then reacted with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to attach the cyclopropylmethyl group.
Thiazole Formation: Finally, the thiazole ring is introduced through a condensation reaction between the intermediate and a thioamide or thioester under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The thiazole moiety may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- can be compared with other indole derivatives, such as:
1H-Indole-3-carboxamide, 5-bromo-6-chloro-N-(methylsulfonyl)-: This compound features a bromine substituent and a methylsulfonyl group, which may alter its reactivity and biological activity.
3-chloro-1H-indole-2-carboxamide: This compound has a different substitution pattern on the indole ring, affecting its chemical properties and applications.
The uniqueness of 1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
676477-29-5 |
|---|---|
Fórmula molecular |
C16H14ClN3OS |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
6-chloro-1-(cyclopropylmethyl)-N-(1,3-thiazol-2-yl)indole-3-carboxamide |
InChI |
InChI=1S/C16H14ClN3OS/c17-11-3-4-12-13(15(21)19-16-18-5-6-22-16)9-20(14(12)7-11)8-10-1-2-10/h3-7,9-10H,1-2,8H2,(H,18,19,21) |
Clave InChI |
LXPSBBCFDOCISE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C=C(C3=C2C=C(C=C3)Cl)C(=O)NC4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


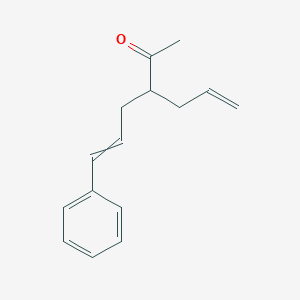
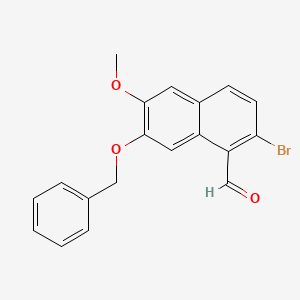
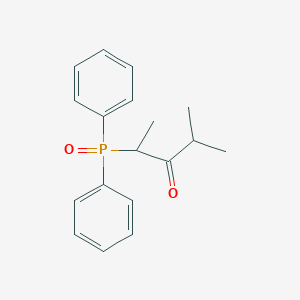
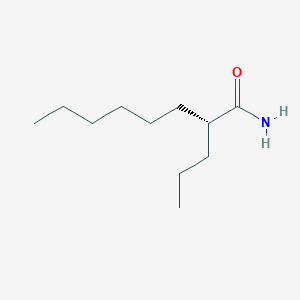

![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
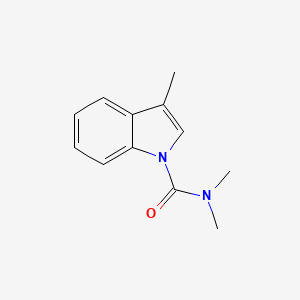


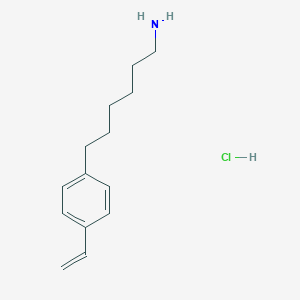
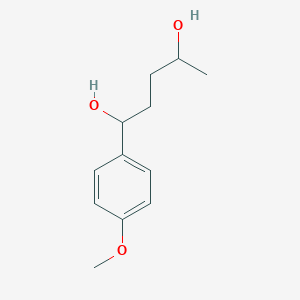
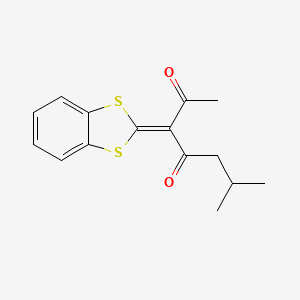

![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
